Antibacterial synergist 2

Description

Properties

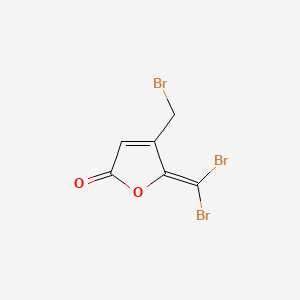

Molecular Formula |

C6H3Br3O2 |

|---|---|

Molecular Weight |

346.80 g/mol |

IUPAC Name |

4-(bromomethyl)-5-(dibromomethylidene)furan-2-one |

InChI |

InChI=1S/C6H3Br3O2/c7-2-3-1-4(10)11-5(3)6(8)9/h1H,2H2 |

InChI Key |

BYBNEDVDODYDOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(Br)Br)OC1=O)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of Antibacterial Synergist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Synergist 2, also identified as compound 27 in recent literature, is a synthetic furanone derivative demonstrating significant promise as an inhibitor of microbial biofilms.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the pertinent biological pathways. The primary mode of action for this class of compounds is the disruption of biofilm formation, a key virulence factor in a range of pathogenic microorganisms.[3][7][8] This document will focus on the activity of this compound against Salmonella enterica, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[1][3][4]

Core Mechanism of Action: Biofilm Inhibition

This compound functions primarily by inhibiting the formation of biofilms, which are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. This inhibition is achieved without directly killing the planktonic (free-living) cells, suggesting a mechanism that interferes with the signaling and adhesion processes critical for biofilm development.[3]

The inhibitory activity of furanone compounds, including this compound, is largely attributed to their ability to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria and fungi use to coordinate collective behaviors, including biofilm formation.[7][9][10]

Quantitative Data on Biofilm Inhibition

The efficacy of this compound in inhibiting biofilm formation has been quantified against several key pathogens. The following table summarizes the inhibitory effects at a concentration of 50 μM after 24 hours of incubation.[4]

| Microorganism | Biofilm Inhibition (%) |

| Salmonella enterica | 72% |

| Staphylococcus aureus | 71% |

| Pseudomonas aeruginosa | 60% |

| Candida albicans | 51% |

Signaling Pathways Targeted by this compound

The broad-spectrum biofilm inhibitory activity of this compound suggests its interaction with conserved signaling pathways involved in biofilm formation across different microbial species.

Quorum Sensing Inhibition in Gram-Negative Bacteria (P. aeruginosa and S. enterica)

In Gram-negative bacteria like P. aeruginosa and S. enterica, quorum sensing is often mediated by N-acyl homoserine lactones (AHLs). Furanones are known to structurally mimic AHLs and can act as competitive inhibitors of AHL receptors (LuxR-type proteins), thereby disrupting the expression of QS-controlled genes responsible for biofilm formation and virulence factor production.[7][11]

Caption: Quorum Sensing Inhibition in Gram-Negative Bacteria.

Interference with Biofilm Regulation in Gram-Positive Bacteria (S. aureus)

The regulation of biofilm formation in Gram-positive bacteria such as S. aureus is more complex and less universally understood than in Gram-negative bacteria. It involves multiple regulatory systems, including the accessory gene regulator (agr) system and surface proteins. While not directly targeting AHLs, furanones may interfere with other signaling pathways or enzymatic activities crucial for biofilm matrix production in S. aureus.[12][13] The SarA protein is a key global regulator that positively controls biofilm formation.

Caption: Potential Interference with S. aureus Biofilm Regulation.

Disruption of Biofilm Formation in Fungi (C. albicans)

In the pathogenic yeast C. albicans, biofilm formation is a key virulence attribute and is regulated by complex signaling networks, including the cAMP-PKA and MAPK pathways, which control cell adhesion, hyphal formation, and matrix production.[14][15] Furanones may disrupt these pathways, leading to a reduction in biofilm integrity.

Caption: Disruption of C. albicans Biofilm Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-biofilm activity of this compound.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is a standard method for quantifying biofilm formation and its inhibition.[16][17]

1. Preparation of Bacterial/Fungal Inoculum:

- A single colony of the test microorganism is inoculated into an appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, RPMI for C. albicans).

- The culture is incubated overnight at the optimal temperature (e.g., 37°C).

- The overnight culture is diluted in fresh medium to a standardized cell density (e.g., OD600 of 0.05).

2. Assay Procedure:

- 180 µL of the diluted microbial suspension is added to the wells of a 96-well flat-bottomed polystyrene microtiter plate.

- 20 µL of this compound (dissolved in a suitable solvent like DMSO) is added to the wells to achieve the desired final concentrations (e.g., 50 µM). A solvent control (e.g., DMSO) and a negative control (medium only) are included.

- The plate is incubated statically for 24-48 hours at the optimal growth temperature.

3. Quantification of Biofilm:

After incubation, the planktonic cells are gently removed by aspiration.

The wells are washed three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

The plate is air-dried.

200 µL of 0.1% (w/v) crystal violet solution is added to each well and incubated for 15 minutes at room temperature.

The excess crystal violet is removed, and the wells are washed again with PBS.

The bound crystal violet is solubilized by adding 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well.

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

The percentage of biofilm inhibition is calculated using the formula: (1 - (OD_treated / OD_control)) * 100.

Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM provides a qualitative and quantitative assessment of biofilm structure, including thickness, viability, and matrix distribution.[16]

1. Biofilm Growth:

- Biofilms are grown on suitable surfaces (e.g., glass coverslips) in the presence or absence of this compound, following a similar procedure to the crystal violet assay.

2. Staining:

- After the incubation period, the coverslips are gently washed with PBS.

- The biofilms are stained with a combination of fluorescent dyes. A common combination is SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).

- The stained biofilms are incubated in the dark for 15-30 minutes.

3. Imaging:

- The coverslips are mounted on a microscope slide.

- The biofilm is visualized using a confocal laser scanning microscope. Z-stack images are acquired to reconstruct a three-dimensional image of the biofilm.

4. Image Analysis:

- Software such as ImageJ can be used to analyze the CLSM images to determine parameters like biofilm thickness, biovolume, and the ratio of live to dead cells.

Conclusion

This compound represents a promising class of anti-biofilm agents with a mechanism of action centered on the disruption of key microbial signaling pathways, particularly quorum sensing. Its ability to inhibit biofilm formation in a diverse range of pathogens, including both bacteria and fungi, highlights its potential for further development as a therapeutic agent to combat biofilm-associated infections. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the potential of this and similar furanone-based compounds.

References

- 1. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound 2831355-88-3 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fungal biofilm formation and its regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antibacterial Synergist 2: A Novel Biofilm Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial synergist 2, also identified as compound 27 in the primary literature, is a novel halogenated furanone with potent biofilm inhibition properties. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and mechanism of action against key opportunistic human pathogens. Detailed experimental protocols and quantitative data from cited studies are presented to facilitate further research and development. The document also visualizes the pertinent biological pathways and experimental workflows to offer a clear understanding of its function and evaluation.

Chemical Structure and Properties

This compound is a tribrominated furanone derivative. Its chemical properties are summarized below.

| Property | Value |

| IUPAC Name | 4-bromo-5-(dibromomethylene)furan-2(5H)-one |

| Molecular Formula | C₆H₃Br₃O₂ |

| Molecular Weight | 346.80 g/mol |

| CAS Number | 2831355-88-3 |

| Appearance | Solid |

Chemical Structure:

Quantitative Data on Biofilm Inhibition

This compound has demonstrated significant efficacy in inhibiting biofilm formation across a range of pathogenic microbes. The following table summarizes its inhibitory activity at a concentration of 50 μM after 24 hours of incubation.

| Pathogen | Biofilm Inhibition (%) |

| Salmonella enterica | 72% |

| Staphylococcus aureus | 71% |

| Pseudomonas aeruginosa | 60% |

| Candida albicans | 51% |

Experimental Protocols

Synthesis of this compound

A detailed synthesis protocol for a structurally related compound, (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone, is available and provides a likely basis for the synthesis of this compound. The synthesis generally involves the reaction of a suitable precursor with a brominating agent.

Caption: Crystal violet assay workflow for biofilm quantification.

Mechanism of Action and Signaling Pathways

Halogenated furanones, such as this compound, are known to interfere with bacterial communication systems, a process known as quorum sensing (QS). By disrupting QS, these compounds can prevent the coordinated gene expression required for biofilm formation.

Proposed Signaling Pathway Inhibition in P. aeruginosa :

Pseudomonas aeruginosa utilizes complex QS systems, primarily the las and rhl systems, to regulate virulence and biofilm formation. Brominated furanones are thought to act as antagonists to the transcriptional regulators of these systems, LasR and RhlR.

Caption: Inhibition of P. aeruginosa quorum sensing by this compound.

Proposed Signaling Pathway Inhibition in S. aureus :

In Staphylococcus aureus, the agr quorum sensing system is a key regulator of biofilm formation and virulence. While the precise interaction is still under investigation, furanones may interfere with components of this pathway.

Caption: Potential interference with the S. aureus Agr system.

Conclusion

This compound represents a promising lead compound in the development of novel anti-biofilm agents. Its ability to disrupt biofilm formation in a variety of clinically relevant pathogens at non-toxic concentrations highlights its therapeutic potential. Further research into its precise molecular targets and in vivo efficacy is warranted to fully elucidate its utility as a standalone or synergistic antibacterial agent.

The Synergistic Power of Beta-Lactamase Inhibitors in Overcoming Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates innovative strategies to preserve the efficacy of our most critical antibacterial agents. Among these, the combination of beta-lactam antibiotics with beta-lactamase inhibitors stands as a cornerstone of modern antimicrobial therapy. This technical guide delves into the core principles of this synergistic relationship, providing a comprehensive overview of the mechanisms of action, experimental validation, and the logical framework underpinning their combined use. By presenting detailed experimental protocols, quantitative data, and visual representations of the underlying pathways, this document aims to equip researchers and drug development professionals with the foundational knowledge to advance the fight against resistant pathogens.

Introduction: The Beta-Lactam Crisis and the Rise of Synergistic Partners

Beta-lactam antibiotics, characterized by their four-membered lactam ring, have been a mainstay of antibacterial treatment for decades. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This disruption leads to cell lysis and bacterial death[1]. However, the widespread use of these agents has driven the evolution and dissemination of bacterial resistance mechanisms, with the production of beta-lactamase enzymes being the most prevalent and clinically significant[2][3]. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive[1].

To counteract this resistance, a class of compounds known as beta-lactamase inhibitors has been developed. While possessing weak intrinsic antibacterial activity, their primary role is to act as "suicide inhibitors" or potent inactivators of beta-lactamase enzymes.[2] By binding to and inactivating these enzymes, they effectively "rescue" the partner beta-lactam antibiotic, allowing it to reach its PBP targets and exert its bactericidal effect. This synergistic interaction has proven to be a highly successful clinical strategy, extending the lifespan and utility of many essential beta-lactam antibiotics.[2][3]

Mechanisms of Synergy: A Molecular Perspective

The synergistic effect of beta-lactamase inhibitors and beta-lactam antibiotics is rooted in a well-defined molecular interplay. The primary mechanism involves the inhibition of beta-lactamase enzymes, which can be broadly categorized based on their amino acid sequence (Ambler classes A, B, C, and D).

2.1. Inhibition of Serine Beta-Lactamases (Classes A, C, and D)

Most clinically available beta-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are effective against Class A beta-lactamases.[2][4] Newer inhibitors like avibactam and relebactam have a broader spectrum, also covering Class C and some Class D enzymes.[4][5] The general mechanism involves the inhibitor acting as a substrate for the beta-lactamase. The enzyme attacks the beta-lactam ring of the inhibitor, leading to the formation of a stable, covalent acyl-enzyme intermediate. This intermediate is slow to deacylate, effectively sequestering the enzyme and preventing it from hydrolyzing the partner antibiotic.

dot

Caption: Mechanism of serine beta-lactamase inhibition.

2.2. Challenges with Metallo-Beta-Lactamases (Class B)

A significant challenge in this field is the emergence of metallo-beta-lactamases (MBLs), which belong to Ambler Class B. These enzymes utilize zinc ions in their active site to hydrolyze beta-lactams and are not inhibited by the currently available serine-beta-lactamase inhibitors.[6] The development of effective MBL inhibitors is a critical area of ongoing research.

Quantitative Assessment of Synergy: Experimental Protocols

The synergistic interaction between a beta-lactam antibiotic and a beta-lactamase inhibitor is quantified using in vitro susceptibility testing methods. The primary goal is to determine the reduction in the Minimum Inhibitory Concentration (MIC) of the beta-lactam antibiotic in the presence of the inhibitor.

3.1. Checkerboard Assay

The checkerboard assay is a widely used method to assess synergy. It involves a two-dimensional titration of two drugs in a microtiter plate format.

Experimental Protocol:

-

Preparation of Drug Dilutions: Prepare serial twofold dilutions of the beta-lactam antibiotic and the beta-lactamase inhibitor in appropriate broth media (e.g., Mueller-Hinton Broth). The inhibitor is often tested at a fixed concentration.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Plate Setup: Dispense the antibiotic dilutions along the x-axis and the inhibitor dilutions along the y-axis of a 96-well microtiter plate. Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Fractional Inhibitory Concentration Index (FICI) Calculation: The FICI is calculated to determine the nature of the interaction.

-

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

3.2. Time-Kill Kinetic Assays

Time-kill assays provide a dynamic picture of the bactericidal activity of the drug combination over time.

Experimental Protocol:

-

Culture Preparation: Grow the test organism to the logarithmic phase in a suitable broth.

-

Drug Exposure: Add the beta-lactam antibiotic alone, the inhibitor alone, and the combination at specific concentrations (e.g., at their respective MICs or multiples of the MIC) to separate culture tubes. Include a growth control without any drug.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

-

Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Data Presentation: In Vitro Synergy Data

The following tables summarize hypothetical but representative quantitative data from in vitro synergy studies.

Table 1: MICs of a Beta-Lactam Antibiotic Alone and in Combination with a Beta-Lactamase Inhibitor against Beta-Lactamase-Producing Strains.

| Bacterial Strain | Beta-Lactamase Produced | MIC of Beta-Lactam Alone (µg/mL) | MIC of Beta-Lactam + Inhibitor (µg/mL) | Fold Reduction in MIC |

| E. coli ATCC 35218 | TEM-1 | 128 | 4 | 32 |

| K. pneumoniae BAA-1705 | KPC-2 | 256 | 8 | 32 |

| P. aeruginosa PAO1 | AmpC (inducible) | 64 | 16 | 4 |

| S. aureus ATCC 29213 | PC1 | >512 | 2 | >256 |

Table 2: Fractional Inhibitory Concentration Index (FICI) for Beta-Lactam/Inhibitor Combinations.

| Bacterial Strain | MIC of Beta-Lactam Alone (µg/mL) | MIC of Inhibitor Alone (µg/mL) | MIC of Beta-Lactam in Combo (µg/mL) | MIC of Inhibitor in Combo (µg/mL) | FICI | Interpretation |

| E. coli ATCC 35218 | 128 | 32 | 4 | 2 | 0.09 | Synergy |

| K. pneumoniae BAA-1705 | 256 | 64 | 8 | 4 | 0.09 | Synergy |

| P. aeruginosa PAO1 | 64 | >128 | 16 | 8 | 0.31 | Synergy |

| S. aureus ATCC 29213 | >512 | 16 | 2 | 1 | <0.07 | Synergy |

Logical Workflow for Drug Development

The development of a new beta-lactam/beta-lactamase inhibitor combination follows a logical progression from initial discovery to clinical application.

dot

Caption: Drug development workflow for beta-lactamase inhibitor combinations.

Conclusion and Future Directions

The synergistic combination of beta-lactam antibiotics and beta-lactamase inhibitors remains a vital strategy in the ongoing battle against bacterial resistance. A thorough understanding of their mechanisms of action, coupled with robust in vitro and in vivo characterization, is essential for the successful development of new and effective combination therapies. The primary challenge for the future lies in the development of inhibitors with a broader spectrum of activity, particularly against the growing threat of metallo-beta-lactamases. Continued innovation in this field is paramount to preserving the efficacy of the beta-lactam class of antibiotics for generations to come.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-Lactamases Inhibitors: A Perspective on the Existing and the Potential Admixtures to Synergize Beta-lactams Versus Resistant Superbugs. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the antibacterial spectrum of "Antibacterial synergist 2"

An in-depth technical guide investigating the antibacterial spectrum of a novel β-lactamase inhibitor, "Antibacterial Synergist 2" (AS2), is presented below. This document details the synergistic effects of AS2 when combined with a β-lactam antibiotic, Amoxicillin, against a panel of clinically relevant bacterial strains. It provides comprehensive data, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflow.

Introduction

The rise of antibiotic resistance is a critical global health challenge, with bacterial production of β-lactamase enzymes being a primary mechanism of resistance against β-lactam antibiotics. These enzymes hydrolyze the β-lactam ring, inactivating the drug. Antibacterial synergists that inhibit β-lactamase can restore the efficacy of these antibiotics. "this compound" (AS2) is a novel, potent inhibitor of a broad range of β-lactamase enzymes. This document outlines its in-vitro antibacterial spectrum when used in combination with Amoxicillin.

Antibacterial Spectrum and Synergy Data

The synergistic activity of AS2 was evaluated by determining the Minimum Inhibitory Concentration (MIC) of Amoxicillin, both alone and in combination with a fixed concentration of AS2 (4 µg/mL). Synergy was further quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from a checkerboard assay.

Table 1: Minimum Inhibitory Concentrations (MIC) of Amoxicillin with and without AS2

| Bacterial Strain | Serovar/Type | β-Lactamase Production | Amoxicillin MIC (µg/mL) | Amoxicillin + AS2 (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |

| Escherichia coli | ATCC 25922 | Negative | 8 | 8 | 1 |

| Escherichia coli | (Clinical Isolate 1) | Positive (TEM-1) | 256 | 8 | 32 |

| Klebsiella pneumoniae | ATCC 700603 | Positive (SHV-18) | 512 | 16 | 32 |

| Staphylococcus aureus | ATCC 29213 | Positive (PC1) | 64 | 0.5 | 128 |

| Staphylococcus aureus | (MRSA, Clinical Isolate) | Positive (mecA, PC1) | >1024 | 128 | >8 |

| Haemophilus influenzae | ATCC 49247 | Positive (ROB-1) | 32 | 1 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | Positive (AmpC) | >1024 | >1024 | - |

| Enterococcus faecalis | ATCC 29212 | Negative | 4 | 4 | 1 |

Table 2: Synergy Analysis using Fractional Inhibitory Concentration (FIC) Index

The FIC index was calculated as follows: FICI = FIC of Amoxicillin + FIC of AS2, where FIC = MIC of drug in combination / MIC of drug alone.

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

| Bacterial Strain | β-Lactamase Production | Amoxicillin MIC (Alone) | AS2 MIC (Alone) | Amoxicillin MIC (in combination) | AS2 MIC (in combination) | FICI | Interpretation |

| E. coli (Clinical Isolate 1) | Positive (TEM-1) | 256 | >128 | 8 | 4 | 0.063 | Synergy |

| K. pneumoniae ATCC 700603 | Positive (SHV-18) | 512 | >128 | 16 | 4 | 0.063 | Synergy |

| S. aureus ATCC 29213 | Positive (PC1) | 64 | >128 | 0.5 | 2 | 0.023 | Synergy |

| H. influenzae ATCC 49247 | Positive (ROB-1) | 32 | >128 | 1 | 4 | 0.063 | Synergy |

| E. coli ATCC 25922 | Negative | 8 | >128 | 8 | 4 | 1.031 | Indifference |

Experimental Protocols

Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of Amoxicillin, with and without a fixed concentration of AS2, was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was then diluted to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Drug Preparation: Stock solutions of Amoxicillin and AS2 were prepared. Serial two-fold dilutions of Amoxicillin were made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. For combination testing, AS2 was added to the broth at a constant concentration of 4 µg/mL.

-

Incubation: The prepared bacterial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Checkerboard Assay for Synergy Testing

-

Plate Preparation: A two-dimensional array of antibiotic concentrations was prepared in 96-well microtiter plates. Serial dilutions of Amoxicillin were made along the x-axis, and serial dilutions of AS2 were made along the y-axis.

-

Inoculation and Incubation: Each well was inoculated with the bacterial suspension (final concentration of 5 x 10⁵ CFU/mL) and incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC of each drug in combination was determined. The FIC index was calculated for each combination that inhibited growth to determine the nature of the interaction.

Visualizations

Proposed Mechanism of Action

The primary mechanism of AS2 is the inhibition of bacterial β-lactamase enzymes. By binding to and inactivating these enzymes, AS2 protects β-lactam antibiotics like Amoxicillin from degradation, allowing them to exert their bactericidal effect on the bacterial cell wall.

Caption: Mechanism of AS2 protecting Amoxicillin from β-Lactamase.

Experimental Workflow for Synergy Testing

The workflow outlines the key stages from preparing bacterial cultures and antimicrobial agents to the final analysis of synergistic activity.

Caption: Experimental workflow for MIC and synergy determination.

Antibacterial Synergist 2 (AS-2): A Novel Biofilm Inhibitor and Potentiator of Conventional Antibiotics

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria, particularly those capable of forming biofilms, presents a significant global health challenge. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, rendering them notoriously resistant to conventional antimicrobial treatments. This whitepaper introduces "Antibacterial Synergist 2" (AS-2), a novel quorum sensing inhibitor designed to disrupt biofilm formation and restore the efficacy of existing antibiotics. This guide details the proposed mechanism of action of AS-2, presents its synergistic and anti-biofilm activities against Pseudomonas aeruginosa, and provides comprehensive experimental protocols for its evaluation.

Introduction to Bacterial Biofilms and Antibiotic Resistance

Bacterial biofilms are a primary mechanism of persistence in chronic infections, contributing to diseases such as cystic fibrosis pneumonia, chronic wound infections, and medical device-related infections.[1] The protective extracellular matrix of the biofilm shields bacteria from antibiotics and host immune responses.[2] A key mechanism governing biofilm formation is quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression in a population-density-dependent manner.[2][3][4] By interfering with QS pathways, it is possible to inhibit biofilm formation and the expression of virulence factors, making the bacteria more susceptible to conventional antibiotics.[3][5][6] "this compound" (AS-2) is a novel small molecule developed to act as a quorum sensing inhibitor (QSI), thereby preventing biofilm formation and acting as a synergist for traditional antibiotics.[3][5]

Proposed Mechanism of Action of AS-2

AS-2 is hypothesized to function by competitively inhibiting the binding of acyl-homoserine lactone (AHL) autoinducers to their cognate transcriptional regulator proteins (e.g., LasR in P. aeruginosa). This disruption prevents the activation of QS-controlled genes responsible for biofilm matrix production and virulence factor secretion. By blocking this critical communication pathway, AS-2 effectively prevents the establishment of a mature biofilm, leaving the individual planktonic bacteria vulnerable to antimicrobial agents.

Caption: Proposed mechanism of AS-2 disrupting the AHL quorum sensing pathway.

Quantitative Data on Efficacy

The efficacy of AS-2 was evaluated against the opportunistic pathogen Pseudomonas aeruginosa, a notorious biofilm former. The following tables summarize the synergistic activity with the antibiotic Tobramycin and the direct impact of AS-2 on biofilm formation and eradication.

Table 1: Synergistic Activity of AS-2 with Tobramycin against P. aeruginosa

The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction between AS-2 and Tobramycin. A FICI of ≤ 0.5 indicates synergy.[7]

| Compound | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FICI | Interpretation |

| Tobramycin | 4.0 | 0.5 | \multirow{2}{}{0.375} | \multirow{2}{}{Synergy} |

| AS-2 | 32.0 | 8.0 |

MIC: Minimum Inhibitory Concentration FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Table 2: Biofilm Inhibition and Eradication Efficacy of AS-2

The ability of AS-2 to both prevent the formation of new biofilms and eradicate established biofilms was quantified.

| Assay Type | Metric | AS-2 Concentration (μg/mL) | Result |

| Biofilm Inhibition | MBIC₅₀ | 8.0 | 50% reduction in biofilm formation |

| MBIC₉₀ | 16.0 | 90% reduction in biofilm formation | |

| Biofilm Eradication | MBEC₅₀ | > 64.0 | >50% eradication not achieved |

MBIC: Minimum Biofilm Inhibitory Concentration MBEC: Minimum Biofilm Eradication Concentration

The data indicates that AS-2 is highly effective at preventing biofilm formation but less effective at eradicating mature, established biofilms, which is consistent with its proposed mechanism as a QS inhibitor.

Experimental Protocols

Detailed methodologies are provided for the key experiments used to generate the data presented above.

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol is used to determine the synergistic effects of two antimicrobial agents.[7][8][9]

-

Preparation: Prepare two-fold serial dilutions of Tobramycin (e.g., from 16x MIC to 0.125x MIC) in a Mueller-Hinton Broth (MHB) along the x-axis of a 96-well microtiter plate. Similarly, prepare two-fold serial dilutions of AS-2 along the y-axis.

-

Inoculation: Add a standardized inoculum of P. aeruginosa (adjusted to 0.5 McFarland, then diluted to ~5 x 10⁵ CFU/mL) to each well.

-

Controls: Include wells with dilutions of each compound alone to redetermine their individual MICs, as well as a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC for each compound alone and in combination by visual inspection for turbidity. Calculate the FICI to assess the interaction.

Protocol 2: Crystal Violet Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent biofilm formation.[10][11]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synergistic Effect of Plant Compounds in Combination with Conventional Antimicrobials against Biofilm of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. New Pqs Quorum Sensing System Inhibitor as an Antibacterial Synergist against Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Literature review on the efficacy of "Antibacterial synergist 2"

An In-depth Technical Guide on the Synergistic Efficacy of Amoxicillin-Clavulanate

Introduction

The rise of antibiotic resistance is a significant threat to global health. One strategy to combat this is the use of combination therapies that pair an antibiotic with a synergist that can restore its efficacy against resistant bacterial strains. A prime example of this approach is the combination of amoxicillin and clavulanic acid. Amoxicillin, a β-lactam antibiotic, is susceptible to degradation by β-lactamase enzymes produced by several bacteria.[1][2] Clavulanic acid is a β-lactamase inhibitor that protects amoxicillin from enzymatic inactivation, thereby expanding its spectrum of activity.[1][3][4] This whitepaper provides a comprehensive review of the efficacy of the amoxicillin-clavulanate combination, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to evaluate its synergistic effects.

Mechanism of Synergistic Action

Amoxicillin functions by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall, which is crucial for the structural integrity of the cell.[2][4] It specifically targets penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis.[1] However, many bacteria have developed resistance by producing β-lactamase enzymes that hydrolyze the β-lactam ring of amoxicillin, rendering it inactive.[1][4]

Clavulanic acid itself has weak antibacterial activity. Its primary role is to act as a "suicide inhibitor" of many plasmid-mediated and some chromosomal β-lactamases.[4][5] It binds irreversibly to the active site of the β-lactamase enzyme, preventing it from destroying amoxicillin. This allows amoxicillin to reach its PBP targets and exert its bactericidal effect.[1][3]

Quantitative Efficacy Data

The synergistic effect of amoxicillin-clavulanate has been quantified in numerous studies, ranging from in vitro laboratory assessments to clinical trials. The data consistently demonstrates the combination's superiority over amoxicillin alone against β-lactamase-producing organisms.

In Vitro Efficacy

In vitro studies are crucial for determining the direct antimicrobial activity and synergistic potential of drug combinations. Key metrics include the Minimum Inhibitory Concentration (MIC) and the Fractional Inhibitory Concentration (FIC) index, which is calculated from checkerboard assays. A FIC index of ≤ 0.5 is typically defined as synergy.

| Organism | Metric | Amoxicillin Alone | Amoxicillin-Clavulanate | Fold Change | Reference |

| S. aureus (β-lactamase +) | MIC (µg/mL) | >128 | 2/1 | >64 | [2] |

| E. coli (β-lactamase +) | MIC (µg/mL) | >1024 | 8/4 | >128 | [5] |

| H. influenzae (β-lactamase +) | MIC (µg/mL) | 32 | 1/0.5 | 32 | [6] |

| B. fragilis group | MIC Range (mg/L) | N/A | 0.5 - 32 | N/A | [7] |

| E. coli (β-lactamase +) | FIC Index | N/A | ≤ 0.5 (Synergy) | N/A | [8] |

In Vivo Efficacy (Animal Models)

Animal infection models provide a bridge between in vitro activity and clinical efficacy, allowing for the evaluation of pharmacokinetics and pharmacodynamics.

| Animal Model | Infection | Treatment Regimen | Outcome | Reference |

| Murine Thigh | S. pneumoniae (MIC ≤ 1 mg/L) | Amoxicillin (7 mg/kg) | 0% mortality | [9] |

| Murine Thigh | S. pneumoniae (MIC = 2 mg/L) | Amoxicillin (7 mg/kg) | 20-40% mortality | [9] |

| Murine Thigh | S. pneumoniae (MIC = 2 mg/L) | Amoxicillin-Clavulanate (7/1.75 mg/kg) | 0% mortality | [9] |

| Rat Pneumonia | S. pneumoniae (MIC = 4 µg/ml) | Amoxicillin-Clavulanate (875/125 mg simulated dose) | Significant reduction in bacterial numbers | [10] |

| Mouse Pneumonia | S. aureus (β-lactamase +) | Amoxicillin-Clavulanate | Effective therapy, refractory to amoxicillin alone | [3] |

Clinical Efficacy

Clinical trials in human subjects are the definitive measure of a drug's therapeutic efficacy and safety.

| Infection Type | Patient Population | Treatment Regimen | Clinical Success Rate | Bacteriological Success Rate | Reference |

| Community-Acquired Pneumonia | Adults | Amoxicillin-Clavulanate (2000/125 mg BID) | 90.3% | 86.6% | [11] |

| Community-Acquired Pneumonia | Adults | Amoxicillin-Clavulanate (875/125 mg BID) | 87.6% | 78.4% | [11] |

| ESBL UTI (Transition Therapy) | Adults | Amoxicillin-Clavulanate | 96.2% (for MIC 8/4) | N/A | [12] |

| Soft Tissue Infections | Children | Amoxicillin-Clavulanate | 86% | 100% | [13] |

| Anaerobic Lung Infections | Adults | Sequential IV to Oral Amoxicillin-Clavulanate | 100% | 98% (susceptibility) | [14] |

Experimental Protocols

Standardized methodologies are essential for the accurate assessment of antimicrobial synergy. Below are detailed protocols for two key in vitro assays.

Checkerboard Assay Protocol

The checkerboard assay is a common method used to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of antimicrobial agents.[15][16]

-

Preparation of Antimicrobial Agents : Stock solutions of amoxicillin and clavulanic acid are prepared at a concentration that is a multiple of the highest concentration to be tested.[17] Serial two-fold dilutions are then made.

-

Plate Setup : In a 96-well microtiter plate, amoxicillin is serially diluted along the x-axis (columns), and clavulanic acid is serially diluted along the y-axis (rows).[16] This creates a matrix of wells with varying concentrations of both agents. Control wells containing only amoxicillin, only clavulanic acid, and no drugs are included.

-

Inoculum Preparation : The test bacterium is cultured to a specific density, typically a 0.5 McFarland standard, and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[16][18]

-

Incubation : The plate is incubated at 35-37°C for 18-24 hours.[16][18]

-

Data Analysis : After incubation, the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity or by measuring optical density.[18]

-

FIC Index Calculation : The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.[16]

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index = FIC of Drug A + FIC of Drug B

-

Interpretation: ≤ 0.5 (Synergy), >0.5 to 4.0 (Indifference/Additive), >4.0 (Antagonism).[16]

-

Time-Kill Curve Assay Protocol

Time-kill curve (or kill-kinetic) assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[19]

-

Inoculum Preparation : A standardized bacterial inoculum is prepared in a suitable broth medium, typically to a starting density of 10^5 to 10^6 CFU/mL.[7]

-

Drug Exposure : The bacterial culture is divided into several flasks. Amoxicillin alone, clavulanic acid alone, and the amoxicillin-clavulanate combination are added at specific concentrations (e.g., 1x MIC, 2x MIC). A growth control flask with no antibiotic is always included.[19]

-

Incubation and Sampling : The flasks are incubated in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each flask.[7]

-

Quantification of Viable Bacteria : The collected aliquots are serially diluted and plated onto agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis : The log10 CFU/mL is plotted against time for each condition.

-

Bactericidal activity is often defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

-

Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[19]

-

Conclusion

The combination of amoxicillin and clavulanic acid is a highly effective strategy for overcoming β-lactamase-mediated resistance. The synergistic mechanism, where clavulanic acid protects amoxicillin from degradation, is well-established. Extensive quantitative data from in vitro, in vivo, and clinical studies consistently demonstrate the enhanced efficacy of the combination against a wide range of pathogens. The standardized experimental protocols outlined in this guide, such as the checkerboard and time-kill assays, are fundamental tools for the continued evaluation of this and other synergistic antimicrobial combinations, aiding researchers and drug development professionals in the ongoing fight against antibiotic resistance.

References

- 1. ldh.la.gov [ldh.la.gov]

- 2. Amoxicillin - Uses, Side Effects, Composition, Indications, Price [pacehospital.com]

- 3. Distribution of amoxicillin and clavulanic acid in infected animals and efficacy against experimental infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Kinetics of antimicrobial activity of amoxicillin/clavulanic acid and metronidazole against beta-lactamase-producing Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Activities of Amoxicillin and Amoxicillin-Clavulanate against Streptococcus pneumoniae: Application to Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two Pharmacodynamic Models for Assessing the Efficacy of Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Double-Blind, Randomized Study of the Efficacy and Safety of Oral Pharmacokinetically Enhanced Amoxicillin-Clavulanate (2,000/125 Milligrams) versus Those of Amoxicillin-Clavulanate (875/125 Milligrams), Both Given Twice Daily for 7 Days, in Treatment of Bacterial Community-Acquired Pneumonia in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Targets of Antibacterial Synergist 2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial Synergist 2, also identified as compound 27, is a novel furanone derivative demonstrating significant potential as a biofilm inhibitor across a range of opportunistic pathogens.[1] This technical guide provides a comprehensive overview of its known biological activities, putative molecular targets, and the experimental methodologies used for its characterization. Quantitative data from inhibitory assays are presented to contextualize its efficacy. The proposed mechanism of action, centered on the disruption of bacterial quorum sensing (QS) systems, is detailed through signaling pathway diagrams. This document serves as a foundational resource for researchers engaged in the study of antibiofilm agents and the development of novel antimicrobial therapies.

Introduction to this compound

This compound is a synthetic, brominated furanone (Molecular Formula: C₆H₃Br₃O₂) identified as a potent inhibitor of biofilm formation.[1] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics and host immune responses.[2][3] By targeting the mechanisms of biofilm formation, compounds like this compound offer a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.[3][4] The compound has demonstrated broad-spectrum antibiofilm activity against both Gram-negative (Salmonella enterica, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria, as well as the fungal pathogen Candida albicans.[1]

Putative Molecular Target: Quorum Sensing Regulators

While the precise molecular target of this compound has not been definitively elucidated in the available literature, extensive research on related brominated furanones strongly suggests that its mechanism of action involves the inhibition of quorum sensing (QS) systems.[5][6][7] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is integral to the regulation of virulence factors and biofilm formation.[8]

The prevailing hypothesis is that furanones act as competitive inhibitors of QS signaling molecules, specifically N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria. They are believed to bind to LuxR-type transcriptional regulators, preventing the binding of the native AHL autoinducer.[5] This disruption blocks the QS cascade, leading to the downregulation of genes essential for biofilm maturation and virulence factor production. In P. aeruginosa, the related furanone C-30 has been shown to target the LasR and RhlR receptors, which are key regulators in its hierarchical QS system.[5][7] It is highly probable that this compound shares this mode of action, targeting homologous QS regulators in susceptible pathogens.

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism by which this compound interferes with a typical Gram-negative quorum sensing pathway.

Caption: Proposed mechanism of QS inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound as a biofilm inhibitor has been quantified against several pathogens. The following table summarizes the reported inhibitory effects at a fixed concentration.

| Pathogen Species | Type | Concentration (µM) | Biofilm Inhibition (%) | Reference |

| Salmonella enterica | Gram-negative Bacteria | 50 | 72% | [1] |

| Staphylococcus aureus | Gram-positive Bacteria | 50 | 71% | [1] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 50 | 60% | [1] |

| Candida albicans | Fungus | 50 | 51% | [1] |

Experimental Protocols

The characterization of biofilm inhibitors like this compound involves a suite of standardized in vitro assays. Detailed below are the core methodologies.

Biofilm Inhibition Assay (Crystal Violet Method)

This is the most common high-throughput method for quantifying biofilm biomass.[9][10]

Objective: To quantify the ability of a compound to prevent the formation of biofilm.

Methodology:

-

Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a standardized optical density (e.g., 0.05 at 600 nm) in a suitable growth medium.

-

Plate Preparation: The compound to be tested (this compound) is serially diluted in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the test compound. The plate includes positive controls (bacteria without compound) and negative controls (medium only). The plate is incubated statically for 24-48 hours at an optimal temperature (e.g., 37°C).

-

Washing: After incubation, the planktonic (non-adherent) cells are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline, PBS).

-

Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet (CV) solution for 15-20 minutes.

-

Destaining: Excess CV is washed away, and the plate is allowed to dry. The bound CV is then solubilized with a solvent such as 30% acetic acid or ethanol.

-

Quantification: The absorbance of the solubilized CV is measured using a microplate reader (typically at 570-595 nm). The percentage of biofilm inhibition is calculated relative to the control wells without the compound.[11]

Quorum Sensing Inhibition (QSI) Assay (Violacein Inhibition)

This assay uses a reporter strain, typically Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of a QS system.[12]

Objective: To determine if a compound interferes with QS signaling.

Methodology:

-

Assay Plate Preparation: A growth medium agar plate is overlaid with a semi-solid agar seeded with the C. violaceum reporter strain.

-

Compound Application: A sterile disk or a well is created in the agar, into which a known concentration of the test compound (this compound) is added.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Observation: Inhibition of quorum sensing is observed as a zone of colorless growth around the disk or well, indicating the suppression of violacein production. The diameter of this halo is measured.

-

Growth Control: A parallel assay is typically run to ensure the compound is not simply inhibiting bacterial growth (bacteriostatic/bactericidal effect), which would also result in a clear zone. This can be done via a standard disk diffusion or broth microdilution assay.[12]

Experimental Workflow Diagram

The following diagram outlines the workflow for screening and confirming antibiofilm and QSI activity.

Caption: Workflow for characterizing antibiofilm and anti-QS compounds.

Conclusion and Future Directions

This compound is a promising antibiofilm agent with a mechanism of action likely centered on the disruption of bacterial quorum sensing. Its ability to inhibit biofilm formation in multiple clinically relevant pathogens at non-growth-inhibitory concentrations highlights its potential as an anti-virulence therapeutic.

Future research should focus on:

-

Definitive Target Identification: Utilizing techniques such as thermal shift assays, surface plasmon resonance, or genetic studies with knockout strains to confirm the binding and inhibition of specific QS regulators (e.g., LasR, AgrA).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and reduce potential toxicity.[13][14]

-

In Vivo Efficacy: Evaluating the compound's effectiveness in animal models of biofilm-associated infections.

-

Synergy with Conventional Antibiotics: Investigating the potential for combination therapy to enhance the clearance of biofilm infections and reduce the required dosage of traditional antibiotics.[2]

This guide provides the foundational knowledge required for the continued investigation and development of this compound as a next-generation antimicrobial agent.

References

- 1. app.jove.com [app.jove.com]

- 2. Inhibition of Biofilm Formation by the Synergistic Action of EGCG-S and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Quorum Sensing Activity of Substances Isolated from Wild Berry Associated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note and Protocol: Checkerboard Assay for Antibacterial Synergy

Audience: Researchers, scientists, and drug development professionals.

Introduction

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents against a specific bacterial strain.[1][2] This technique allows for the determination of synergistic, additive, indifferent, or antagonistic effects, providing valuable information for the development of combination therapies.[3][4] By testing a range of concentrations of two compounds, both individually and in combination, the assay can identify pairs that are more effective together than when used alone.[5][6] This application note provides a detailed protocol for performing a checkerboard assay and analyzing the resulting data.

Experimental Protocol

This protocol outlines the steps for performing a checkerboard assay using a 96-well microtiter plate format.

Materials

-

96-well sterile, clear, flat-bottom microtiter plates

-

Test compounds (Antibiotic A and Antibiotic B)

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)[2]

-

Sterile reservoirs

-

Multichannel pipette

-

Single-channel pipettes

-

Incubator (35°C ± 2°C)[2]

-

Microplate reader (for measuring optical density, optional)

-

0.5 McFarland turbidity standard[4]

Procedure

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select an isolated colony of the test bacterium.[2]

-

Inoculate the colony into a tube containing broth medium.

-

Incubate the culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

-

Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

-

-

Preparation of Compound Dilutions:

-

Determine the Minimum Inhibitory Concentration (MIC) of each compound (A and B) individually against the test organism prior to the checkerboard assay.[7] This will inform the concentration range to be tested.

-

Prepare stock solutions of each compound at a concentration that is a multiple (e.g., 4x) of the highest concentration to be tested.[2]

-

Perform serial two-fold dilutions of each compound in the appropriate broth medium.

-

-

Plate Setup (Checkerboard Configuration):

-

A typical 96-well plate setup involves serial dilutions of Compound A along the x-axis (e.g., columns 1-10) and serial dilutions of Compound B along the y-axis (e.g., rows A-G).[3]

-

Step 3.1: Add 100 µL of broth medium to all wells of the 96-well plate.[2]

-

Step 3.2 (Compound A): Prepare 2x the final desired concentrations of Compound A. In a separate plate or deep-well block, perform serial dilutions. For example, in column 1, you will have the highest concentration of A, and in column 10, the lowest. Column 11 will typically contain no Compound A.

-

Step 3.3 (Compound B): Prepare 2x the final desired concentrations of Compound B. In a separate plate or deep-well block, perform serial dilutions. For example, in row A, you will have the highest concentration of B, and in row G, the lowest. Row H will typically contain no Compound B.

-

Step 3.4 (Dispensing into Checkerboard Plate):

-

Using a multichannel pipette, transfer 50 µL of each dilution of Compound A to the corresponding columns of the checkerboard plate.

-

Using a multichannel pipette, transfer 50 µL of each dilution of Compound B to the corresponding rows of the checkerboard plate.

-

-

Step 3.5 (Controls):

-

Compound A alone: Row H will contain serial dilutions of Compound A only.[3]

-

Compound B alone: Column 11 will contain serial dilutions of Compound B only.[3]

-

Growth Control: Well H12 will contain only broth and the bacterial inoculum.[3]

-

Sterility Control: A well (e.g., A12) containing only broth to check for contamination.

-

-

-

Inoculation and Incubation:

-

Reading the Results:

-

After incubation, determine the MIC for each compound alone and for each combination. The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth of the organism.[6]

-

Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Data Presentation and Analysis

The interaction between the two compounds is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[8]

Fractional Inhibitory Concentration (FIC) Calculation:

The FIC for each compound is calculated as follows:

-

FIC of Compound A (FIC A): (MIC of Compound A in combination) / (MIC of Compound A alone)[7]

-

FIC of Compound B (FIC B): (MIC of Compound B in combination) / (MIC of Compound B alone)[7]

Fractional Inhibitory Concentration Index (FICI) Calculation:

The FICI is the sum of the individual FICs:

The FICI value is calculated for each well that shows no bacterial growth. The lowest FICI value is reported as the result of the interaction.

Interpretation of FICI Values:

The interaction is interpreted based on the calculated FICI value:[3][4][7]

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

Data Summary Table:

The results of the checkerboard assay should be summarized in a clear and structured table.

| Bacterial Strain | Compound A MIC Alone (µg/mL) | Compound B MIC Alone (µg/mL) | Compound A MIC in Combination (µg/mL) | Compound B MIC in Combination (µg/mL) | FICI | Interpretation |

| Example Strain 1 | 16 | 8 | 4 | 1 | 0.375 | Synergy |

| Example Strain 2 | 32 | 16 | 16 | 4 | 1.0 | Additive |

| Example Strain 3 | 8 | 4 | 8 | 4 | 2.0 | Indifference |

| Example Strain 4 | 4 | 2 | 8 | 4 | 6.0 | Antagonism |

Visualizations

Experimental Workflow Diagram

Caption: Workflow of the Checkerboard Assay for Antibacterial Synergy Testing.

References

- 1. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]

- 8. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]

- 9. researchgate.net [researchgate.net]

Application Note and Protocol: Time-Kill Curve Assay for Evaluating the Synergy of "Antibacterial Synergist 2"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. One promising strategy to combat this challenge is the use of antibacterial synergists, compounds that can enhance the efficacy of existing antibiotics. "Antibacterial Synergist 2" is a novel investigational agent believed to increase the permeability of the bacterial cell membrane. This application note provides a detailed protocol for performing a time-kill curve assay to evaluate the synergistic activity of "this compound" in combination with a model antibiotic, "Antibiotic X," against a target bacterial strain.

Time-kill curve assays are essential in vitro pharmacodynamic studies that provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1][2] By comparing the effects of individual agents to their combination, these assays can quantify synergistic interactions, which are typically defined as a ≥2-log10 decrease in colony-forming units (CFU)/mL between the combination and the most active single agent.[3][4][5] This information is crucial for the preclinical development of new antibacterial therapies.

Experimental Principles

A time-kill curve assay involves exposing a standardized bacterial inoculum to various concentrations of antimicrobial agents over a specified period.[6][7] At predefined time points, aliquots of the culture are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).[8] A graph of log10 CFU/mL versus time is then plotted to visualize the killing kinetics.[8][9]

Synergy is demonstrated when the combination of "Antibiotic X" and "this compound" results in a significantly greater reduction in bacterial viability than the sum of the effects of the individual agents.[3] This is often observed as a ≥2-log10 decrease in CFU/mL for the combination compared to the most effective individual drug at the same time point.[3][4][5]

Materials and Reagents

-

Target bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), ATCC 43300)

-

"Antibiotic X" (prepare stock solution)

-

"this compound" (prepare stock solution)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) plates

-

Phosphate-buffered saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Sterile culture tubes or flasks

-

Spectrophotometer

-

Incubator (37°C), with shaking capabilities

-

Micropipettes and sterile tips

-

Spiral plater or sterile spreaders

Experimental Protocol

Preparation of Bacterial Inoculum

-

From a fresh overnight culture of the target bacterium on a TSA plate, select 3-5 isolated colonies.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the culture at 37°C with agitation (e.g., 200 rpm) until it reaches the mid-logarithmic phase of growth. This typically corresponds to an optical density at 600 nm (OD600) of approximately 0.4-0.6.

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10^5 CFU/mL in the test tubes/flasks. The exact dilution factor should be determined from a previously established growth curve.

Determination of Minimum Inhibitory Concentration (MIC)

Prior to the time-kill assay, the MIC of "Antibiotic X" and "this compound" against the target strain should be determined using a standardized method such as broth microdilution according to CLSI guidelines. This will inform the selection of appropriate concentrations for the time-kill assay.

Time-Kill Assay Setup

-

Prepare test tubes or flasks for each condition. The following is a recommended setup:

-

Growth Control (no antimicrobial agent)

-

"Antibiotic X" alone (e.g., at 1x MIC)

-

"this compound" alone (e.g., at a sub-inhibitory concentration, such as 1/4x MIC)

-

"Antibiotic X" (e.g., at 1x MIC) + "this compound" (e.g., at 1/4x MIC)

-

-

Add the appropriate volume of "Antibiotic X" and/or "this compound" stock solutions to the tubes containing the prepared bacterial inoculum in CAMHB to achieve the desired final concentrations.

-

Ensure the final volume in each tube is the same.

Incubation and Sampling

-

Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).

-

At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove a 100 µL aliquot from each tube.[10]

-

Perform ten-fold serial dilutions of each aliquot in sterile PBS. The range of dilutions will depend on the expected bacterial count at each time point.

-

Plate 100 µL of the appropriate dilutions onto TSA plates in duplicate. Use a spiral plater or sterile spreaders for even distribution.

Enumeration and Data Analysis

-

Incubate the TSA plates at 37°C for 18-24 hours, or until colonies are clearly visible.

-

Count the number of colonies on plates that have between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point using the following formula:

-

CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

-

-

Convert the CFU/mL values to log10 CFU/mL.

-

Plot the mean log10 CFU/mL (from duplicate plates) versus time (in hours) for each experimental condition.

Data Presentation

The quantitative data from the time-kill curve assay should be summarized in a clear and structured table to facilitate comparison between the different treatment groups.

Table 1: Time-Kill Kinetics of "Antibiotic X" and "this compound" against MRSA ATCC 43300

| Time (hours) | Growth Control (log10 CFU/mL) | "Antibiotic X" (1x MIC) (log10 CFU/mL) | "this compound" (1/4x MIC) (log10 CFU/mL) | "Antibiotic X" (1x MIC) + "this compound" (1/4x MIC) (log10 CFU/mL) |

| 0 | 5.72 | 5.71 | 5.73 | 5.72 |

| 2 | 6.85 | 5.50 | 5.68 | 4.85 |

| 4 | 7.91 | 5.23 | 5.61 | 3.41 |

| 8 | 8.84 | 4.95 | 5.55 | <2.00 |

| 24 | 9.21 | 4.88 | 5.49 | <2.00 |

Table 2: Log10 Reduction in CFU/mL at 24 hours Compared to Initial Inoculum

| Treatment Group | Log10 Reduction (CFU/mL) | Interpretation |

| "Antibiotic X" (1x MIC) | 0.83 | Bacteriostatic |

| "this compound" (1/4x MIC) | 0.24 | No significant activity |

| "Antibiotic X" + "this compound" | >3.72 | Bactericidal & Synergistic |

Interpretation of Results

-

Bacteriostatic activity is generally defined as a <3-log10 reduction in CFU/mL from the initial inoculum over 24 hours.[9]

-

Bactericidal activity is defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum over 24 hours.[1][10]

-

Synergy is defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[3][4][5]

-

Indifference is when the activity of the combination is equal to or within a 1-log10 change of the most active single agent.

-

Antagonism is when the activity of the combination is ≥2-log10 less than the most active single agent.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual signaling pathway of the synergistic action.

Caption: Experimental workflow for the time-kill curve assay.

Caption: Conceptual pathway of synergistic action.

Conclusion

This application note provides a comprehensive protocol for conducting a time-kill curve assay to assess the synergistic potential of "this compound" with "Antibiotic X". The detailed methodology, data presentation format, and interpretation guidelines offer a robust framework for researchers in the field of antimicrobial drug discovery and development. The visualization of the workflow and the proposed mechanism of action further aids in the understanding and execution of this important assay. Following this protocol will enable the generation of reliable and reproducible data to evaluate the efficacy of novel antibacterial combinations.

References

- 1. emerypharma.com [emerypharma.com]

- 2. DSpace [helda.helsinki.fi]

- 3. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. nelsonlabs.com [nelsonlabs.com]

- 7. page-meeting.org [page-meeting.org]

- 8. researchgate.net [researchgate.net]

- 9. actascientific.com [actascientific.com]

- 10. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

Application Note: Determining the Fractional Inhibitory Concentration (FIC) Index for Antibacterial Synergist 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge. One promising strategy to combat resistance is the use of antibacterial synergists, which can enhance the efficacy of existing antibiotics. The Fractional Inhibitory Concentration (FIC) index is a quantitative measure used to assess the degree of interaction between two antimicrobial agents.[1] This application note provides a detailed protocol for determining the FIC index of "Antibacterial Synergist 2" in combination with a chosen antibiotic against a specific bacterial strain using the checkerboard assay.[2][3]

The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the individual agents and their concentrations when used in combination.[1][4][5] The index provides a basis for classifying the interaction as synergistic, additive, indifferent, or antagonistic.[6][7] Understanding this interaction is crucial for the development of effective combination therapies.

Experimental Principle

The checkerboard assay is a microdilution method used to determine the MIC of two antimicrobial agents, both alone and in all possible combinations.[2][6] Serial dilutions of "this compound" are prepared along the rows of a 96-well microtiter plate, and serial dilutions of the partner antibiotic are prepared along the columns. The plate is then inoculated with a standardized bacterial suspension. After incubation, the wells are visually inspected for bacterial growth to determine the MICs. The FIC index is then calculated using the following formula:

FIC Index = FICA + FICB

Where:

-

FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interaction is then interpreted based on the calculated FIC index value.

Data Presentation

The results of the checkerboard assay should be recorded systematically. The following tables provide a clear structure for summarizing the quantitative data.

Table 1: MIC Determination of Individual Agents

| Agent | Bacterial Strain | MIC (µg/mL) |

| Antibiotic X | [Specify Strain] | |

| This compound | [Specify Strain] |

Table 2: Checkerboard Assay Results and FIC Index Calculation

| Well (Row, Col) | [Antibiotic X] (µg/mL) | [Synergist 2] (µg/mL) | Growth (+/-) | FICA | FICB | FIC Index | Interpretation |

| ... | ... | ... | ... | ... | ... | ... | ... |

| [Example] | 0.5 | 2 | - | 0.25 | 0.5 | 0.75 | Additive |

| ... | ... | ... | ... | ... | ... | ... | ... |

Table 3: Interpretation of FIC Index Values

| FIC Index | Interpretation |

| ≤ 0.5 | Synergy[6][7] |

| > 0.5 to ≤ 1.0 | Additive[7][8] |

| > 1.0 to < 4.0 | Indifference[7][8] |

| ≥ 4.0 | Antagonism[6][7] |

Experimental Protocols

This section provides a detailed methodology for determining the FIC index of "this compound" and a partner antibiotic.

Materials

-

"this compound" stock solution of known concentration

-

Antibiotic X stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35-37°C)

-

Spectrophotometer or McFarland standards for inoculum preparation

-

Resazurin solution (optional, for viability indication)

Inoculum Preparation

-

Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

-

Inoculate the colonies into a tube containing sterile broth (e.g., MHB).

-

Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension 1:100 in fresh broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

Checkerboard Assay Protocol

-

Prepare Drug Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

In column 1, add 100 µL of the "this compound" stock solution to row A. This will be your highest concentration.

-

Perform serial two-fold dilutions of "this compound" by transferring 100 µL from row A to row B, and so on down to row G. Discard 100 µL from row G. Row H will serve as the antibiotic-only control.

-

In row H, add 100 µL of the Antibiotic X stock solution to column 1.

-

Perform serial two-fold dilutions of Antibiotic X across the plate from column 1 to column 10. Discard 100 µL from column 10. Column 11 will serve as the synergist-only control, and column 12 will be the growth control (no drugs).

-

Now, add 100 µL of the diluted Antibiotic X from row H, columns 1-10, to the corresponding columns in rows A-G. This will create the checkerboard of combination concentrations.

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well (except for a sterility control well which should contain only broth).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-